2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-2-28-20-10-8-18(9-11-20)21-15-26-19(16-29-23(26)25-21)14-22(27)24-13-12-17-6-4-3-5-7-17/h3-11,15-16H,2,12-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPFEALSBXJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide typically involves a multistep process. One common synthetic route includes the following steps :
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b]thiazole core.
Introduction of the 4-ethoxyphenyl group: This step involves the substitution reaction to introduce the 4-ethoxyphenyl group at the 6-position of the imidazo[2,1-b]thiazole core.
Attachment of the N-phenethylacetamide moiety: This step involves the acylation reaction to attach the N-phenethylacetamide moiety to the imidazo[2,1-b]thiazole core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Biology: It is studied for its potential as an anticancer agent, showing cytotoxic activity against various cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral and antifungal agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence from synthetic routes, physicochemical data, and biological activities:
Structural and Functional Insights
Substituent Effects on Activity: Phenyl vs. Ethoxyphenyl: The ethoxy group in the target compound may confer improved solubility compared to halogenated analogs (e.g., 5h with 4-chlorophenyl). However, halogenated derivatives (e.g., 5l with 4-chlorophenyl) show enhanced cytotoxicity, suggesting that electron-withdrawing groups may stabilize receptor interactions .
Synthetic Accessibility: The target compound’s synthesis likely follows pathways similar to and , starting from ethyl 2-aminothiazole-4-acetate and 4-ethoxyphenacyl bromide. Yields for analogous compounds range from 59.5% to 86%, depending on substituent complexity .
Pharmacological Gaps: Unlike 5l and 3d, which have validated cytotoxicity and AR inhibition data, the target compound’s biological profile remains theoretical.
Research Findings and Limitations
- Aldose Reductase Inhibition : The thiourea derivative 3d exhibits superior AR inhibition, suggesting that electron-deficient aromatic systems (e.g., bromophenyl) enhance enzyme binding .
- Limitations: No data exist for ethoxyphenyl derivatives in the evidence. The target compound’s activity must be empirically validated to confirm hypotheses derived from analogs.
Biological Activity
The compound 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide belongs to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 396.51 g/mol. Its structure features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-ethoxyphenyl group and a phenylethylacetamide moiety.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- Mechanism : These compounds inhibit focal adhesion kinase (FAK) phosphorylation, which is critical in cancer cell proliferation and migration. In vitro assays demonstrated IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1a | MesoII | 0.59 |
| 1b | STO | 2.81 |
Antibacterial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been evaluated for antibacterial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Study Findings : Compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 100 µg/mL depending on the bacterial strain tested .
Antiviral Activity
The antiviral efficacy of these compounds has been explored in relation to their ability to inhibit viral replication.
- Results : Certain derivatives demonstrated protective effects against viral infections by modulating host cell responses and inhibiting viral entry .
Case Studies
Several case studies have illustrated the biological activity of related compounds:
- Case Study on FAK Inhibition : A study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their ability to inhibit FAK in pancreatic cancer cells. Results indicated that these compounds enhanced the efficacy of gemcitabine by increasing the expression of hENT-1 transporter .
- Evaluation of Cytotoxicity : In another study assessing cytotoxicity against various cancer cell lines, imidazo[2,1-b][1,3]thiazole derivatives showed selective toxicity towards malignant cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What is the structural classification of this compound, and how does its functionalization influence its pharmacological potential?
- Answer : The compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by fused heterocyclic rings (imidazole and thiazole) and substituted aryl/alkyl groups. The 4-ethoxyphenyl and phenylethylacetamide moieties enhance lipophilicity and potential receptor binding, as seen in analogs with similar substituents . Functional groups like the ethoxy group may modulate metabolic stability, while the acetamide linker facilitates interactions with biological targets (e.g., enzymes or kinases) .
Q. What are the critical steps and reagents for synthesizing this compound?
- Answer : Synthesis typically involves:
- Step 1 : Cyclocondensation of substituted thiazole precursors with imidazole derivatives under acidic conditions.
- Step 2 : Acetylation using acetic anhydride or chloroacetyl chloride to introduce the acetamide group .
- Step 3 : Coupling with phenylethylamine via nucleophilic substitution or amide-bond formation, often catalyzed by triethylamine in solvents like DMF or acetonitrile .
Key reagents include Eaton’s reagent (for cyclization) and palladium catalysts for cross-coupling reactions in analogs .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Answer :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions .
- HPLC with UV detection monitors purity (>95% threshold for biological assays) .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography (where feasible) resolves absolute configuration, as demonstrated in structurally related imidazothiazoles .
Q. How is the compound screened for initial biological activity?
- Answer : Standard protocols include:
- In vitro assays : Antiproliferative activity (MTT assay on cancer cell lines), antimicrobial susceptibility (MIC against bacterial/fungal strains), and enzyme inhibition (e.g., acetylcholinesterase or kinase assays) .
- Dose-response curves (IC₅₀/EC₅₀ determination) and selectivity indices (e.g., comparing toxicity in normal vs. cancer cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; microwave-assisted synthesis reduces reaction time .
- Catalyst screening : Transition-metal catalysts (e.g., CuI for Ullmann coupling) improve cross-coupling efficiency .
- Temperature/pH control : Maintaining pH 7–8 during acetylation prevents side reactions (e.g., hydrolysis) .
- Purification : Gradient flash chromatography or recrystallization from ethanol/water mixtures enhances purity .
Q. How should contradictory data on biological activity between analogs be resolved?
- Answer : Contradictions often arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Strategies include:
- Meta-analysis : Compare IC₅₀ values across analogs with systematic substituent variations (e.g., 4-ethoxy vs. 4-chlorophenyl) .
- Molecular docking : Identify steric/electronic clashes in binding pockets using software like AutoDock .
- Pharmacophore modeling : Validate critical interactions (e.g., hydrogen bonding with the acetamide carbonyl) .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Answer :
- Systematic substitution : Synthesize derivatives with modified aryl (e.g., 4-fluoro, 4-methoxy) or alkyl (e.g., ethyl vs. propyl) groups .
- Bioisosteric replacement : Replace the imidazothiazole core with triazolo or pyridazine rings to assess scaffold flexibility .
- 3D-QSAR : CoMFA/CoMSIA models correlate spatial/electronic features with activity .
Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?
- Answer :
- Low solubility : Introduce hydrophilic groups (e.g., sulfonate) or formulate as nanoparticles .
- Metabolic instability : Replace labile ethoxy groups with trifluoromethyl or cyclopropyl moieties .
- Plasma protein binding : Use SPR (surface plasmon resonance) to measure affinity for albumin .
Q. How can target identification be pursued for this compound?
- Answer :
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s cytotoxic effects .
- Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
